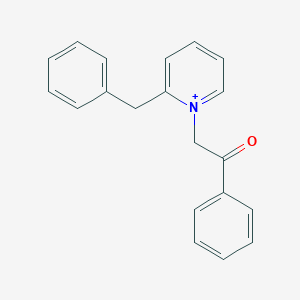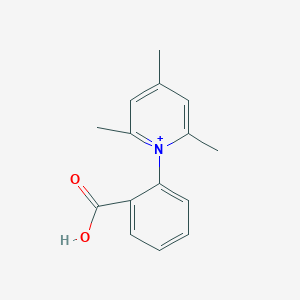![molecular formula C23H34O3 B289857 4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate, also known as tetradecahydrocannabinol acetate (THCA), is a natural compound found in the cannabis plant. THCA is a precursor to delta-9-tetrahydrocannabinol (THC), the psychoactive compound found in cannabis. THCA is non-psychoactive and must be heated or decarboxylated to convert it into THC.
Mechanism of Action
THCA exerts its effects through the endocannabinoid system (ECS). The ECS is a complex system of receptors, enzymes, and endocannabinoids that regulates various physiological processes, including pain, inflammation, and appetite. THCA binds to the CB1 and CB2 receptors in the ECS, modulating their activity and producing its therapeutic effects.
Biochemical and Physiological Effects
THCA has been shown to have anti-inflammatory effects. In a study on mice, THCA was found to reduce inflammation in the colon. THCA has also been shown to have neuroprotective effects. In a study on rats, THCA was found to protect against neurodegeneration in the brain. THCA has also been shown to have anti-emetic effects. In a study on rats, THCA was found to reduce vomiting induced by cisplatin, a chemotherapy drug.
Advantages and Limitations for Lab Experiments
THCA has several advantages for lab experiments. It is non-psychoactive, making it easier to work with in a laboratory setting. THCA is also stable at room temperature and can be stored for long periods of time. However, THCA is difficult to work with due to its insolubility in water. This can make it challenging to administer in experiments.
Future Directions
There are several potential future directions for research on THCA. One area of interest is its potential as an anti-cancer agent. THCA has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment. Another area of interest is its potential as a neuroprotective agent. THCA has been shown to protect against neurodegeneration in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research on the pharmacokinetics and pharmacodynamics of THCA is needed to better understand its therapeutic potential.
Synthesis Methods
THCA can be synthesized from cannabigerolic acid (CBGA), a precursor to all cannabinoids. CBGA is converted into THCA through a series of enzymatic reactions. The enzyme THCA synthase catalyzes the conversion of CBGA into THCA.
Scientific Research Applications
THCA has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that THCA has anti-inflammatory, neuroprotective, and anti-emetic effects. THCA has also been shown to have antiproliferative effects on cancer cells.
properties
Molecular Formula |
C23H34O3 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(4,4,10,13-tetramethyl-3-oxo-2,5,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C23H34O3/c1-14(24)26-20-9-7-16-15-6-8-18-21(2,3)19(25)11-13-22(18,4)17(15)10-12-23(16,20)5/h6,8,15-18,20H,7,9-13H2,1-5H3 |
InChI Key |
KHEZIAQMLFFOSK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4C3(CCC(=O)C4(C)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4C3(CCC(=O)C4(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)
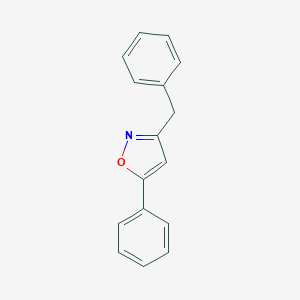
![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)
![1-[2-Oxo-2-(4,6,8-trimethyl-1-azulenyl)ethyl]pyridinium](/img/structure/B289782.png)
![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)
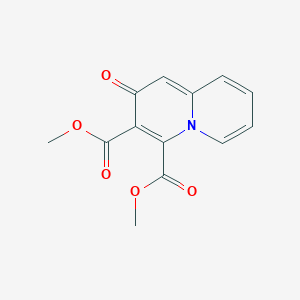
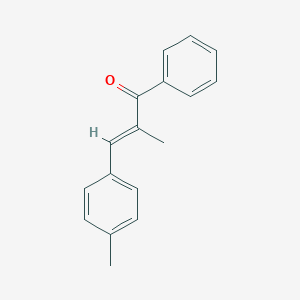
![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
